![molecular formula C22H17ClFN3O B2475870 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime CAS No. 478257-47-5](/img/structure/B2475870.png)

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

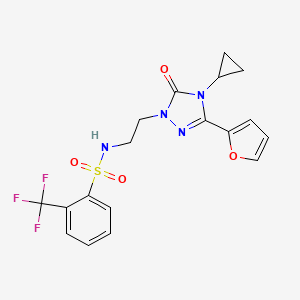

“2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, a series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like NMR spectroscopy. For instance, a related compound was analyzed using 1H NMR and 13C NMR .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can form complexes with copper(II) salts, which have been examined for their catecholase activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For a related compound, the melting point and NMR spectral data were reported .Scientific Research Applications

Synthesis and Biological Applications

The synthesis of heterosubstituted chalcones and oxopyrimidines involving the imidazo[1,2-a]pyridine nucleus has been achieved through reactions with various aryl acetophenones and further treatment with urea, showcasing the compound's utility in generating new molecules with potential antimicrobial activity (Joshi et al., 2012). This demonstrates the compound's relevance in the synthesis of novel compounds for biological studies.

Fluorescent Molecular Rotors

The development of fluorescent molecular rotors (FMRs) by condensation of imidazo[1,2-a]pyridine derivatives with active methylene moieties highlights the compound's role in creating viscosity sensing probes. These FMRs exhibit significant viscosity sensitivity and fluorescence emission enhancement in viscous environments, indicating their potential in biophysical and biochemical sensing applications (Jadhav & Sekar, 2017).

Mechanochemical and Conformational Studies

Mechanochemical pathways have been explored for transforming N-heterocyclic carbonyl compounds into oximes, including those related to imidazo[1,2-a]pyridines. This solvent-free method offers insights into green chemistry approaches for synthesizing oximes, emphasizing the compound's versatility in chemical transformations (Primožič et al., 2014).

Dinuclear and Trinuclear Complex Formation

Research on zinc(II) benzoate/pyridyl oxime chemistry, depending on the position of the oxime group, showcases the compound's utility in forming complex structures. This work has implications for understanding metal-organic frameworks and coordination chemistry, providing a foundation for developing new materials with specific properties (Konidaris et al., 2009).

Anticancer Activity Studies

The synthesis of novel quinazolinone derivatives, including Schiff bases and oxazolone, based on imidazo[1,2-a]pyridine derivatives, has been evaluated for anti-inflammatory and analgesic properties. These compounds' potential anti-cancer activities underline the importance of this chemical structure in medicinal chemistry research (Farag et al., 2012).

Future Directions

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridines are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFN3O/c1-15-3-2-12-27-20(13-25-28-14-16-4-10-19(24)11-5-16)21(26-22(15)27)17-6-8-18(23)9-7-17/h2-13H,14H2,1H3/b25-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCSHVDANKFUHN-DHRITJCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C=NOCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CN2C1=NC(=C2/C=N/OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)